N-[2-(3-Methylphenoxy)ethyl]-2-propanamine
Description
N-[2-(3-Methylphenoxy)ethyl]-2-propanamine is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a phenoxy group attached to an ethyl chain, which is further connected to a propanamine group.
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)13-7-8-14-12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJJUEVOOLHUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-Methylphenoxy)ethyl]-2-propanamine typically involves the reaction of 3-methylphenol with an appropriate ethylating agent to form 3-methylphenoxyethyl chloride. This intermediate is then reacted with 2-propanamine under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(3-Methylphenoxy)ethyl]-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(3-Methylphenoxy)ethyl]-2-propanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of N-[2-(3-Methylphenoxy)ethyl]-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group plays a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding and other interactions that stabilize the compound within the active site . This interaction can modulate the activity of the target molecule, leading to various biochemical effects.
Comparison with Similar Compounds
N-[2-(3-Methylphenoxy)ethyl]-2-propanamine can be compared with other similar compounds, such as:
N-[2-(4-Methylphenoxy)ethyl]-2-propanamine: This compound has a similar structure but with the methyl group in the para position, which can affect its reactivity and binding properties.
N-[2-(3-Chlorophenoxy)ethyl]-2-propanamine: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s chemical properties and biological activity.
N-[2-(3-Methoxyphenoxy)ethyl]-2-propanamine: The methoxy group can influence the compound’s solubility and reactivity compared to the methyl group.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Biological Activity
N-[2-(3-Methylphenoxy)ethyl]-2-propanamine is a compound with significant biological activity, primarily explored in biochemical and medicinal research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
- Molecular Formula : C₁₂H₁₉NO
- Molecular Weight : 193.29 g/mol
- CAS Number : 1040308-51-7
This compound features a phenoxy group that is crucial for its interaction with biological targets, such as enzymes and receptors, while the amine group facilitates hydrogen bonding and stabilizes binding within active sites .
This compound exhibits its biological activity through specific interactions with molecular targets. The unique combination of functional groups allows it to modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer or metabolic disorders.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurological functions and offering insights into treatments for psychiatric disorders .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on recent studies:
Study 1: Enzyme Inhibition in Cancer Cells
In a study investigating the effects of this compound on cancer cell lines, researchers found that the compound significantly inhibited the activity of key metabolic enzymes involved in cell proliferation. The IC50 values indicated potent inhibition at low concentrations, suggesting its potential as a chemotherapeutic agent.
Study 2: Neurotransmitter Receptor Modulation
Another study focused on the compound's interaction with serotonin receptors. Results showed that it enhanced serotonin signaling, which could lead to improved mood regulation in animal models of depression. This finding opens avenues for developing antidepressant therapies based on this compound .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[2-(4-Methylphenoxy)ethyl]-2-propanamine | Methyl group in para position | Different reactivity and binding properties compared to ortho isomer. |
| N-[2-(3-Chlorophenoxy)ethyl]-2-propanamine | Chlorine atom substitution | Alters chemical properties due to electronegativity. |
| N-[2-(3-Methoxyphenoxy)ethyl]-2-propanamine | Methoxy group influence | Affects solubility and reactivity compared to methyl group. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
